molecular formula C22H12ClN3O3S B5420762 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile

Cat. No.: B5420762
M. Wt: 433.9 g/mol
InChI Key: BZLFUYMVNYXPQV-LFIBNONCSA-N
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Description

Thiazole and furyl are both heterocyclic compounds, which are often found in biologically active molecules . Thiazole is a ring structure that contains both sulfur and nitrogen atoms, while furyl contains an oxygen atom in the ring . Chlorophenyl and nitrophenyl groups are derivatives of phenyl group, which are often used in medicinal chemistry due to their ability to interact with biological targets .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a thiazole derivative with a furyl derivative . The exact method would depend on the specific substituents present on these rings .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as NMR and IR spectroscopy . These techniques provide information about the types of atoms present and their connectivity .


Chemical Reactions Analysis

The chemical reactions of similar compounds would depend on the specific functional groups present . For example, the nitro group is often reactive and can undergo reduction to form an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds would depend on their specific structure . For example, the presence of polar groups like nitro can increase the solubility of the compound in water .

Mechanism of Action

The mechanism of action of similar compounds would depend on their specific biological target . For example, some thiazole derivatives have been found to have antimicrobial and anticancer activity .

Safety and Hazards

The safety and hazards of similar compounds would depend on their specific structure and biological activity . For example, compounds containing nitro groups can be explosive and should be handled with care .

Future Directions

Future research could involve the synthesis and study of “2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile” to determine its properties and potential applications .

Properties

IUPAC Name

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClN3O3S/c23-17-6-4-14(5-7-17)20-13-30-22(25-20)16(12-24)11-19-8-9-21(29-19)15-2-1-3-18(10-15)26(27)28/h1-11,13H/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLFUYMVNYXPQV-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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